molecular formula C24H19BrN6O2S B12704454 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide CAS No. 109322-18-1

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12704454
CAS No.: 109322-18-1
M. Wt: 535.4 g/mol
InChI Key: JVDIVNKQDVATJT-UHFFFAOYSA-N
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Description

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide: is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, particularly their ability to interact with DNA and proteins . The compound’s structure includes a fused heterocyclic system, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves multi-step protocols. One common method starts with isatin or its derivatives, which undergoes a series of reactions including nucleophilic substitution and cyclization . For instance, the synthesis of 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo(2,3-b)quinoxaline derivatives involves the reaction of isatin with various anilines under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

  • NCA0424
  • B-220
  • 9-OH-B-220

These compounds share the indoloquinoxaline core structure and exhibit similar DNA intercalation properties .

Uniqueness

What sets 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide apart is its specific substitution pattern, which can influence its binding affinity and specificity for DNA and proteins. This unique structure may result in distinct pharmacological profiles and potential therapeutic applications .

Properties

CAS No.

109322-18-1

Molecular Formula

C24H19BrN6O2S

Molecular Weight

535.4 g/mol

IUPAC Name

1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C24H19BrN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-11-6-14(25)12-17(20)22-23(31)28-19-5-3-2-4-18(19)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34)

InChI Key

JVDIVNKQDVATJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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